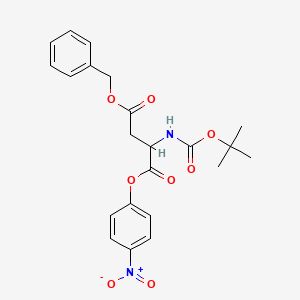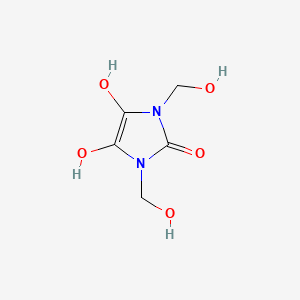
1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is known for its unique chemical structure, which includes two hydroxymethyl groups and two hydroxyl groups attached to an imidazole ring. It is widely used in various industrial and scientific applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one typically involves the reaction of glyoxal, formaldehyde, and urea. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the imidazole ring. The process can be summarized as follows:
Glyoxal and Formaldehyde Reaction: Glyoxal reacts with formaldehyde in the presence of a catalyst to form an intermediate compound.
Urea Addition: Urea is then added to the reaction mixture, leading to the formation of this compound through cyclization and dehydration steps.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with altered functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
- 1,3-Dihydroxymethyl-4,5-dihydroxyimidazol-2-one
Uniqueness
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is unique due to its specific arrangement of hydroxymethyl and hydroxyl groups on the imidazole ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C5H8N2O5 |
|---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazol-2-one |
InChI |
InChI=1S/C5H8N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h8-11H,1-2H2 |
InChI Key |
UQWXDUXKEWMFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=C(N(C1=O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)


![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
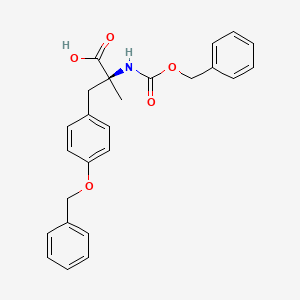
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
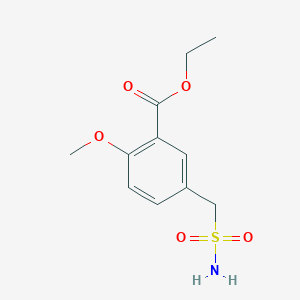

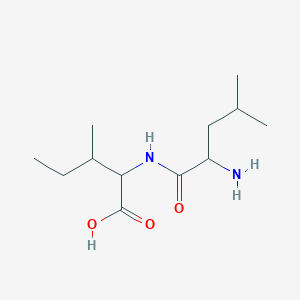
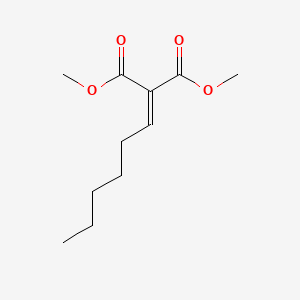
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
